Stereospecific Synthesis of (2R,3S) Isomer
A catalytic hydrogenation at 40°C of the β-ketoester derived from Boc-Orn(Z)-OH yields exclusively the (2R,3S) isomer [1]. In contrast, alternative synthetic routes frequently yield a mixture of trans diastereomers, such as a 5:1 mixture of (2S,3R):(2R,3S) isomers, which then require preparative TLC for isolation of the target isomer, introducing additional cost and yield loss [2].
| Evidence Dimension | Stereochemical Purity / Diastereomeric Ratio |
|---|---|
| Target Compound Data | Exclusively (2R,3S) isomer |
| Comparator Or Baseline | 5:1 mixture of (2S,3R):(2R,3S) isomers from a non-stereospecific route |
| Quantified Difference | Single diastereomer vs. 5:1 mixture |
| Conditions | Catalytic hydrogenation (10% Pd/C, 40°C, 40 psi, 6h) vs. unspecified non-stereospecific condensation |
Why This Matters
Procurement of the single isomer eliminates the need for downstream chiral separations, directly reducing purification costs and improving overall synthetic yield.
- [1] Gomez-Monterrey, I., Gonzalez-Muniz, R., Herranz, R., & Garcia-Lopez, M. T. (1993). Stereospecific synthesis of (2R,3S)-3-amino-2-piperidineacetic acid derivatives for use as conformational constraint in peptides. Tetrahedron Letters, 34(22), 3593-3594. View Source
- [2] Bartolomé-Nebreda, J. M., et al. (2001). 5-(Tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based potent and selective CCK1 receptor antagonists: Structure-activity relationship studies on the substituent at N2-position. Journal of Medicinal Chemistry, 44(13), 2219-2231. View Source
